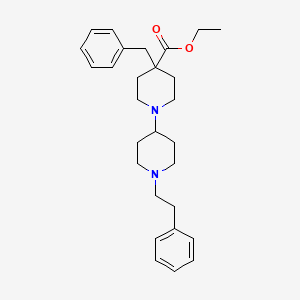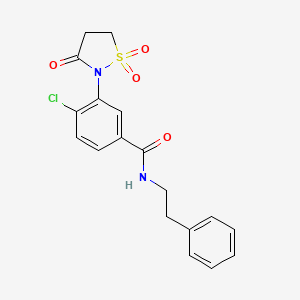![molecular formula C21H29Cl3N2O2 B5014834 1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B5014834.png)
1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride is a chemical compound that has been widely used in scientific research. It is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. The compound has been synthesized using various methods and has been shown to have potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders.
作用機序
1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of reward and motivation, and is thought to play a role in addiction and other psychiatric disorders. By blocking the activity of this receptor, the compound is able to reduce drug-seeking behavior and improve cognitive function.
Biochemical and Physiological Effects:
The compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is thought to be a key mechanism underlying its therapeutic effects. It has also been shown to reduce the activity of the prefrontal cortex, which is involved in cognitive function and decision-making.
実験室実験の利点と制限
One advantage of using 1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other neurotransmitter systems. However, one limitation of the compound is its relatively low potency, which can make it difficult to achieve the desired therapeutic effects at lower doses.
将来の方向性
There are several future directions for research on 1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Another area of interest is the development of more potent analogs of the compound, which could have improved therapeutic efficacy. Finally, further research is needed to fully understand the mechanisms underlying the compound's therapeutic effects, and to identify any potential side effects or safety concerns.
合成法
The synthesis of 1-(4-benzyl-1-piperazinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol dihydrochloride has been described in several research papers. One method involves the reaction of 4-benzylpiperazine with 4-chlorobenzyl chloride in the presence of a base, followed by the addition of 2-propanol and hydrochloric acid. The resulting compound is then purified by recrystallization or column chromatography.
科学的研究の応用
The compound has been extensively studied for its potential therapeutic applications. It has been shown to have efficacy in the treatment of addiction, particularly cocaine addiction, by reducing drug-seeking behavior in animal models. It has also been investigated as a potential treatment for schizophrenia, as it has been shown to improve cognitive function and reduce symptoms in animal models of the disorder.
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-[(4-chlorophenyl)methoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)16-26-17-21(25)15-24-12-10-23(11-13-24)14-18-4-2-1-3-5-18;;/h1-9,21,25H,10-17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAHLZYBFJEXGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=C(C=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5014774.png)
![1-[phenyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5014789.png)

![(4-isopropylbenzyl){2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}amine](/img/structure/B5014802.png)
![3-[(2-methylcyclohexyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5014810.png)
![1-[4-(2,6-dimethylphenoxy)butyl]piperidine oxalate](/img/structure/B5014824.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5014827.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5014839.png)

![8-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5014855.png)
![5-(3-{1-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5014863.png)
![2,2'-[3-(4-bromophenyl)-1,2-propanediyl]bis-1H-benzimidazole](/img/structure/B5014866.png)
![4-{3-[(2-methoxyethyl)amino]-3-oxopropyl}-N-(2-methoxy-5-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5014868.png)